2-Amino-1-methylbenzimidazole
Overview
Description
2-Amino-1-methylbenzimidazole is a heterocyclic compound with the molecular formula C8H9N3. It is a derivative of benzimidazole, featuring an amino group at the second position and a methyl group at the first position of the benzimidazole ring.
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have a broad range of pharmacological activities, suggesting they interact with multiple targets .
Mode of Action
It has been studied in the context of the Menshutkin reaction, where it reacts with iodomethane in both gas phase and liquid acetonitrile . Additionally, it’s reported to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates .
Biochemical Pathways
Benzimidazole derivatives are known to have diverse pharmacological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives are generally influenced by their chemical structure .
Result of Action
It’s known to have carbonyl-scavenging ability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, benzimidazoles have been reported as effective corrosion inhibitors for metals in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the action of 2-Amino-1-methylbenzimidazole may also be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Amino-1-methylbenzimidazole has been reported to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates . The nature of these interactions involves the formation of covalent bonds between the amino group of this compound and the isothiocyanate group of the interacting molecules .
Cellular Effects
It is known that benzimidazole derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves a Menshutkin reaction with iodomethane, which has been studied in both gas phase and liquid acetonitrile . This reaction leads to the formation of intermediate arylamides, which then undergo dehydration to form benzimidazoles .
Dosage Effects in Animal Models
It is known that benzimidazole derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that benzimidazole derivatives can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-methylbenzimidazole typically involves the reaction of 2-aminobenzimidazole with methyl iodide. The process can be summarized as follows:
- Dissolve 2-aminobenzimidazole in acetone.
- Add potassium hydroxide to the solution and stir at room temperature.
- Cool the mixture in an ice bath and add methyl iodide dropwise.
- Stir the reaction mixture for a specified time until the reaction is complete, as confirmed by thin-layer chromatography.
- Add water to the reaction mixture, remove the solvent, and extract the product with ethyl acetate.
- Purify the product using column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-methylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Condensation Reactions: It can form adducts with isothiocyanates, leading to the formation of thiourea derivatives.
Menshutkin Reaction: This reaction involves the formation of quaternary ammonium salts by reacting with alkyl halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides, such as methyl iodide, in the presence of a base like potassium hydroxide.
Condensation: Isothiocyanates in an appropriate solvent.
Menshutkin Reaction: Alkyl halides in solvents like acetonitrile.
Major Products Formed:
Substitution Reactions: Alkylated derivatives of this compound.
Condensation Reactions: Thiourea derivatives.
Menshutkin Reaction: Quaternary ammonium salts.
Scientific Research Applications
2-Amino-1-methylbenzimidazole has several scientific research applications:
Biology: The compound’s ability to form adducts with natural isothiocyanates makes it useful in studying biological interactions and enzyme inhibition.
Comparison with Similar Compounds
- 2-Aminobenzimidazole
- 1-Methylbenzimidazole
- 2-Aminobenzothiazole
- 2-Aminobenzoxazole
Properties
IUPAC Name |
1-methylbenzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFZKQJLNGNJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167330 | |
Record name | 1H-Benzimidazol-2-amine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622-57-7 | |
Record name | 1-Methyl-1H-benzimidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1622-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazol-2-amine, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazol-2-amine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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